molecular formula C6H5F3N2O B1426170 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1414962-92-7

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1426170
CAS No.: 1414962-92-7
M. Wt: 178.11 g/mol
InChI Key: CADUHCIARDLTEA-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the formation of the desired product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

    1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: This compound has a similar structure but contains a thieno ring instead of a pyrazole ring.

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride: This compound contains a sulfonyl chloride group instead of an aldehyde group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures could inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism of action is primarily through inducing apoptosis and disrupting microtubule assembly, as demonstrated in cell cycle analysis and caspase activity assays.

Table 1: Anticancer Activity of Related Pyrazole Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-23110.0Apoptosis induction
Compound AA54926.0Microtubule destabilization
Compound BHepG249.85Growth inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Preliminary studies suggest that this compound may exhibit inhibitory effects on COX-2, making it a candidate for developing anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Study 1: Anticancer Screening

In a recent study published in ACS Omega, researchers synthesized several pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 10 µM against MDA-MB-231 cells, suggesting strong potential for therapeutic applications in breast cancer treatment .

Case Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory properties of pyrazole compounds demonstrated that derivatives similar to this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating a robust anti-inflammatory effect .

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADUHCIARDLTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414962-92-7
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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